molecular formula C14H12ClN3O3S3 B2744608 5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 946239-99-2

5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2744608
CAS No.: 946239-99-2
M. Wt: 401.9
InChI Key: WCSHFWNUXJBBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClN3O3S3 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase isoenzymes and its implications in various therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of thiophene and pyridazine moieties. The compound can be synthesized through the following general steps:

  • Formation of Thiophene Derivative : Starting from thiophene, a chlorination reaction introduces the chlorine atom at the 5-position.
  • Pyridazine Synthesis : The pyridazine ring is constructed by cyclizing appropriate hydrazine derivatives with carbonyl compounds.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride.

Inhibition of Carbonic Anhydrase

One of the prominent biological activities of this compound is its role as a carbonic anhydrase (CA) inhibitor. Research has shown that thiophene-based sulfonamides exhibit significant inhibitory effects on both human carbonic anhydrase I (hCA-I) and II (hCA-II) isoenzymes:

  • IC50 Values : The IC50 values for various thiophene-based sulfonamides range from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, indicating potent inhibition at low concentrations .
IsoenzymeIC50 Range (nM)
hCA-I69 - 70,000
hCA-II23.4 - 1,405

The mechanism by which these compounds inhibit carbonic anhydrases has been elucidated through molecular docking studies. The sulfonamide moiety plays a critical role in binding to the enzyme, interacting outside the catalytic active site, which suggests a noncompetitive inhibition mechanism .

Study on Thiophene-Based Sulfonamides

In a comparative study evaluating various thiophene-based sulfonamides, it was found that compounds with specific structural features exhibited enhanced inhibitory activity against hCA-I and hCA-II. For instance, modifications that increased electron density on the thiophene ring improved binding affinity .

Therapeutic Implications

The inhibition of carbonic anhydrases has therapeutic implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer. The ability to selectively inhibit these enzymes can lead to reduced intraocular pressure or modulation of pH in tumor microenvironments.

Properties

IUPAC Name

5-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S3/c15-12-4-6-14(23-12)24(20,21)16-7-8-18-13(19)5-3-10(17-18)11-2-1-9-22-11/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSHFWNUXJBBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.